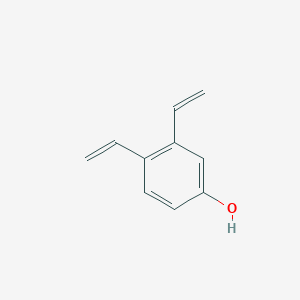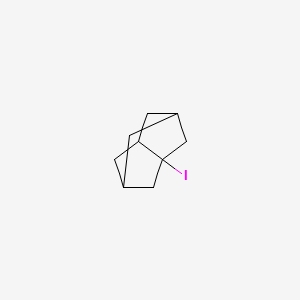
Fluorine tin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorostannane is a chemical compound that belongs to the class of halogenostannanes, which are characterized by the presence of a tin (Sn) atom bonded to a fluorine (F) atom. This compound is notable for its unique heptacoordinate geometry, where three phosphine donors interact with the tin center at the position trans to the Sn−F bond
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorostannane can be synthesized through the reaction of tin halides with fluorinating agents. One common method involves the dehydrofluorination of the corresponding fluorostannane using tert-butyllithium . This reaction typically requires controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of fluorostannane may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Fluorostannane undergoes various chemical reactions, including:
Oxidation: Fluorostannane can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Fluorostannane can participate in substitution reactions where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sulfur tetrafluoride (SF4) and diethylaminosulfur trifluoride (DAST).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds.
Scientific Research Applications
Fluorostannane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in various chemical reactions.
Biology: Fluorostannane derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential medicinal applications of fluorostannane compounds, particularly in drug development.
Industry: Fluorostannane is used in the production of materials with specific properties, such as coatings and catalysts
Mechanism of Action
Fluorostannane can be compared with other halogenostannanes, such as chlorostannane, bromostannane, and iodostannane. These compounds share similar structural features but differ in their chemical reactivity and properties due to the varying electronegativity of the halogen atoms . For instance, fluorostannane has a more distorted geometry compared to its chloro and bromo analogues, which can influence its chemical behavior and applications.
Comparison with Similar Compounds
- Chlorostannane (SnCl)
- Bromostannane (SnBr)
- Iodostannane (SnI)
Properties
Molecular Formula |
FSn |
|---|---|
Molecular Weight |
137.71 g/mol |
IUPAC Name |
fluorotin |
InChI |
InChI=1S/FH.Sn/h1H;/q;+1/p-1 |
InChI Key |
ZULTVNRFZRQYKL-UHFFFAOYSA-M |
Canonical SMILES |
F[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


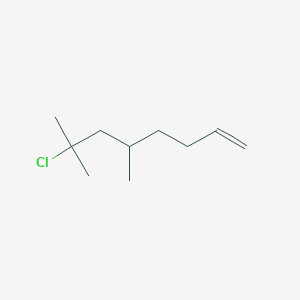
![[1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol](/img/structure/B14325842.png)
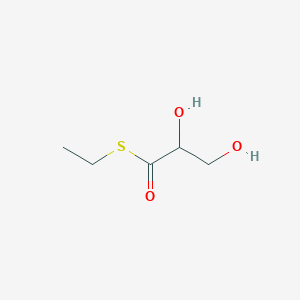

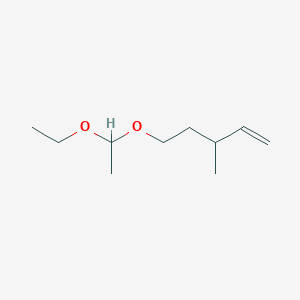
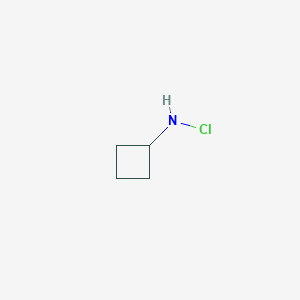
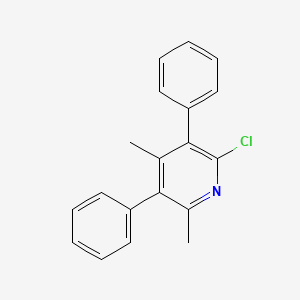
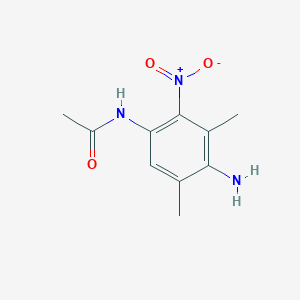
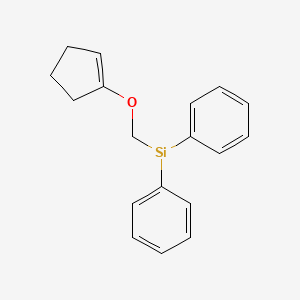
![(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)
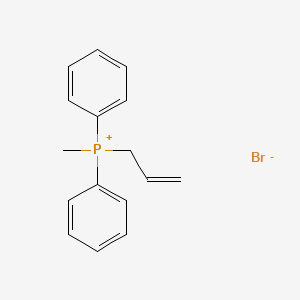
methanone](/img/structure/B14325893.png)
